

# Technical Whitepaper: 2,3-Dichlorophenyl Isocyanate

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## Compound of Interest

Compound Name: 2,3-Dichlorophenyl isocyanate

CAS No.: 41195-90-8

Cat. No.: B3028948

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Physicochemical Profiling, Synthetic Utility, and Medicinal Chemistry Applications

## Executive Summary

**2,3-Dichlorophenyl isocyanate** (2,3-DCPI) is a high-value electrophilic building block characterized by a molecular weight of 188.01 g/mol <sup>[1]</sup> Its utility stems from the distinct electronic and steric profile imposed by the ortho,meta-dichloro substitution pattern. <sup>[1]</sup> Unlike its 3,4-dichloro isomer (commonly associated with Diuron synthesis), the 2,3-isomer is increasingly relevant in Structure-Activity Relationship (SAR) studies for kinase inhibitors and antipsychotics, where the specific steric clash of the ortho-chlorine atom dictates ligand-protein binding conformations. <sup>[1]</sup> This guide details its physicochemical properties, synthetic production, and critical role in modern drug discovery. <sup>[1][2]</sup>

## Part 1: Physicochemical Characterization <sup>[1][2][3]</sup>

### Molecular Weight & Stoichiometry

Precise molecular weight determination is critical for high-throughput library synthesis where stoichiometric exactness prevents side-reactions (e.g., biuret formation). <sup>[1]</sup>

Parameter	Value	Precision Note
Molecular Formula	C <sub>7</sub> H <sub>3</sub> Cl <sub>2</sub> NO	-
Molecular Weight	188.01 g/mol	Based on IUPAC atomic weights (Cl ≈ 35.[1]45)
Exact Mass	186.9592 Da	Monoisotopic mass for MS calibration
CAS Number	41195-90-8	Distinct from 3,4-isomer (102-36-3)
Physical State	Liquid / Low-melting Solid	MP: ~-16-18°C; BP: 66°C @ 1 mmHg
Density	1.424 g/mL	High density aids in phase separation

## Electronic & Steric Profile

The reactivity of the isocyanate group (-N=C=O) in 2,3-DCPI is modulated by the chlorine substituents:

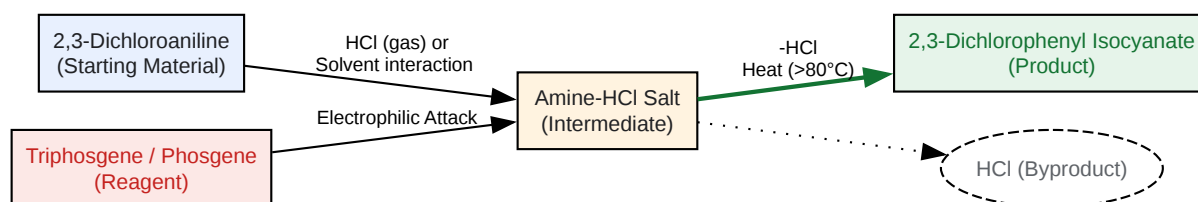
- Inductive Effect (-I): The electron-withdrawing nature of the chlorines increases the electrophilicity of the isocyanate carbon, making it highly reactive toward nucleophiles (amines, alcohols).[1]
- Steric Hindrance: The chlorine at the C2 (ortho) position creates significant steric bulk.[1] This "ortho-effect" often slows reaction rates compared to the 3,4-isomer but restricts rotational freedom in the final urea product, a desired feature for locking bioactive conformations in kinase inhibitors.[1]

## Part 2: Synthetic Pathways & Production[1]

The industrial and laboratory synthesis of 2,3-DCPI predominantly follows the phosgenation of 2,3-dichloroaniline.[1] Due to the high toxicity of phosgene, modern laboratory protocols often utilize triphosgene (bis(trichloromethyl) carbonate) as a safer solid equivalent.[1]

## Synthesis Workflow

The following diagram outlines the conversion of 2,3-dichloroaniline to the isocyanate, highlighting the critical hydrochloride salt intermediate that must be managed to prevent line clogging in flow chemistry setups.



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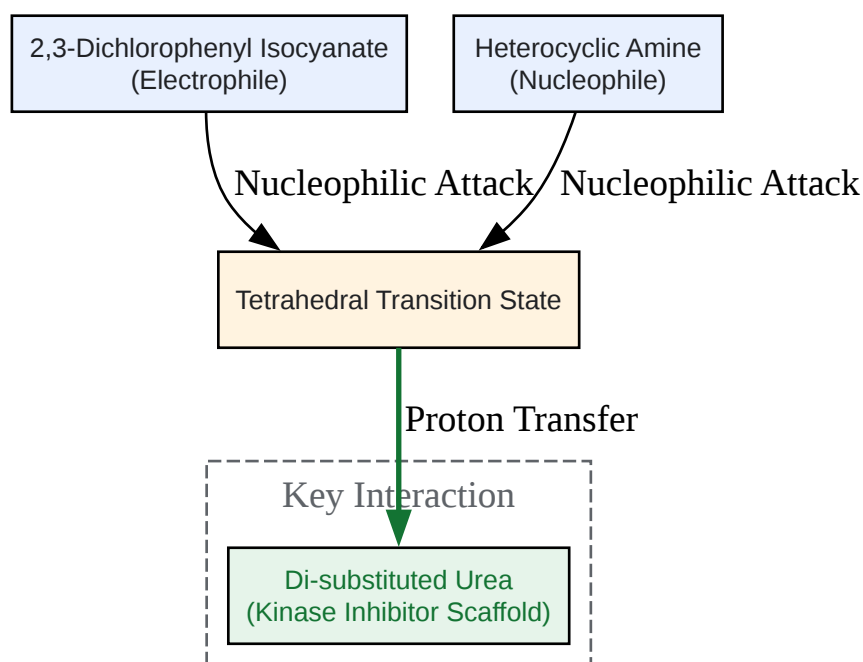
Figure 1: Phosgenation pathway for 2,3-DCPI synthesis.[1] The elimination of HCl at high temperature is the driving force for isocyanate formation.

## Part 3: Applications in Medicinal Chemistry[1][2][4]

### The "Urea Linker" Strategy in Kinase Inhibitors

2,3-DCPI is a premier reagent for installing the 2,3-dichlorophenyl urea motif, a pharmacophore validated in several kinase inhibitors.[1] In these systems, the urea moiety acts as a "hinge binder" or a structural linker that forms hydrogen bonds with the kinase backbone (e.g., Glu/Asp residues).[1]

Mechanism of Action: The reaction with a heterocyclic amine (e.g., aminopyrazole) yields a urea derivative.[1] The 2,3-dichloro substitution fills hydrophobic pockets (e.g., the "gatekeeper" region) in enzymes like p38 MAP kinase or VEGFR.[1]



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Figure 2: Mechanism of urea formation.[1][3][4] The isocyanate carbon serves as the electrophilic center for amine addition.[1]

## Bioisosteres and SAR

In drug design, the 2,3-dichlorophenyl group is often compared against:

- 3-Trifluoromethylphenyl: Similar lipophilicity but different shape.[1]
- 2,3-Dimethylphenyl: Similar steric bulk but lacks the electron-withdrawing capacity of chlorine.[1]
- Relevance to Cariprazine: While Cariprazine (Vraylar) contains a 2,3-dichlorophenyl piperazine tail, synthetic routes to its analogs often employ 2,3-DCPI to generate urea-linked bioisosteres for comparative potency studies.[1]

## Part 4: Handling, Safety, & Analytical Validation[1]

### Safety Protocols

As an isocyanate, 2,3-DCPI is a potent lachrymator and respiratory sensitizer.[1]

- Moisture Sensitivity: Reacts rapidly with ambient moisture to form the insoluble 1,3-bis(2,3-dichlorophenyl)urea (a symmetric urea byproduct) and CO<sub>2</sub>.<sup>[1]</sup>
- Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8°C.
- Quenching: Spills should be neutralized with a solution of 5-10% ammonia in methanol/water.<sup>[1]</sup>

## Analytical Validation

To verify the identity and purity of 2,3-DCPI, the following spectral features are diagnostic:

- IR Spectroscopy: A strong, sharp peak at ~2270 cm<sup>-1</sup> (characteristic -N=C=O asymmetric stretch).<sup>[1]</sup> Absence of broad bands at 3300-3500 cm<sup>-1</sup> confirms no hydrolysis to amine/urea.<sup>[1]</sup>
- GC-MS: Molecular ion peak at m/z 187/189/191 (showing the characteristic Cl<sub>2</sub> isotope pattern of 9:6:1).

## References

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